3-amino-1-ethyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile may also interact with various biological targets.
Mode of Action
It’s known that the compound can be used as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines . These compounds have been classified as sedative/hypnotic drugs, indicating that this compound might interact with its targets to induce similar effects .
Biochemical Pathways
Given its potential role as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines , it’s plausible that it may influence the biochemical pathways associated with these compounds.
Result of Action
Related compounds have shown significant inhibitory activity in certain contexts , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of enaminones with hydrazine derivatives. One common method includes the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by condensation with hydrazine hydrate . This method yields the desired pyrazole derivative under mild conditions and with high efficiency.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation with aldehydes and ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrazine derivatives, aldehydes, and ketones. Typical reaction conditions involve moderate temperatures and the use of solvents such as ethanol or methanol .
Major Products
The major products formed from reactions involving this compound include various substituted pyrazoles and pyrazolo[1,5-a]pyrimidines, which are of interest for their potential biological activities .
Scientific Research Applications
3-amino-1-ethyl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands, particularly in the context of kinase inhibition.
Industrial Applications: It is utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile include:
- 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile
- 3-amino-1-methyl-1H-pyrazole-4-carbonitrile
- 3-amino-4-pyrazolecarbonitrile
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern, which can influence its reactivity and biological activity. The ethyl group at the 1-position and the amino group at the 3-position provide unique steric and electronic properties that can be exploited in the design of new compounds with desired biological activities .
Properties
IUPAC Name |
3-amino-1-ethylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-2-10-4-5(3-7)6(8)9-10/h4H,2H2,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALFQLAIPMSUAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444595 |
Source
|
Record name | 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122799-95-5 |
Source
|
Record name | 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.